Molecular Weight Differentiation vs. 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)butan-1-one
The target compound possesses a molecular weight of 278.31 g/mol (C14H18N2O4), which is 58.04 g/mol higher than the closest commercially cataloged analog 1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one (MW 220.27 g/mol, C12H16N2O2) [1]. This mass difference corresponds to the replacement of a propyl group with an ethyl succinyl ester moiety, adding one additional carbonyl oxygen and two carbons. The increased molecular weight places the target compound closer to the center of lead-like chemical space (MW 250–350 Da), whereas the comparator falls in the fragment-like range (MW < 250 Da), making them suited for different stages of the drug discovery pipeline [2].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 278.31 g/mol (C14H18N2O4) |
| Comparator Or Baseline | 1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one: 220.27 g/mol (C12H16N2O2) |
| Quantified Difference | Δ = +58.04 g/mol (26.4% higher) |
| Conditions | Calculated from molecular formula; PubChem computed data for comparator [1] |
Why This Matters
The higher molecular weight and additional hydrogen bond acceptor of the target compound make it more suitable for lead-stage fragment growth, while the comparator is more appropriate for primary fragment screening.
- [1] NCBI PubChem. 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)butan-1-one (CID 92066212). https://pubchem.ncbi.nlm.nih.gov/compound/92066212. Accessed 2026-05-09. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
